molecular formula C11H13N3O3S B2439271 7-hydroxy-3-methyl-5-oxo-N-propyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898412-38-9

7-hydroxy-3-methyl-5-oxo-N-propyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2439271
CAS No.: 898412-38-9
M. Wt: 267.3
InChI Key: UYWNKSLORNJMFO-UHFFFAOYSA-N
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Description

7-Hydroxy-3-methyl-5-oxo-N-propyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a chemical compound with the molecular formula C11H13N3O3S and a molecular weight of 267.30 g/mol . Its CAS registry number is 898412-38-9 . This substance is part of the thiazolo[3,2-a]pyrimidine family, a class of bicyclic heterocyclic compounds known for their fused thiazole and pyrimidine rings, which are of significant interest in medicinal chemistry research . While specific biological data for this particular derivative is not fully established in the public literature, related thiazolo[3,2-a]pyrimidine analogs have demonstrated considerable potential in scientific studies, showing promising antitumor activity against various cancer cell lines . The scaffold's ability to form specific supramolecular architectures through intermolecular hydrogen bonding, as observed in crystalline phases, is also a subject of material science research . This product is intended for research purposes such as investigating structure-activity relationships, exploring mechanisms of action, and developing new pharmacological tools. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

7-hydroxy-3-methyl-5-oxo-N-propyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S/c1-3-4-12-8(15)7-9(16)13-11-14(10(7)17)6(2)5-18-11/h5,16H,3-4H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWNKSLORNJMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(N=C2N(C1=O)C(=CS2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-3-methyl-5-oxo-N-propyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multiple steps, starting with the construction of the thiazolo[3,2-a]pyrimidine core. One common approach is the cyclization of appropriately substituted thioureas with α-haloketones under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted thiazolo[3,2-a]pyrimidines.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other thiazolo[3,2-a]pyrimidine derivatives, which are valuable in the development of new materials and catalysts.

Biology: Biologically, 7-hydroxy-3-methyl-5-oxo-N-propyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has shown potential as an antimicrobial and antifungal agent. Its derivatives are being explored for their ability to inhibit the growth of various pathogens.

Medicine: In the medical field, this compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: Industrially, this compound is used in the production of agrochemicals and pharmaceuticals. Its derivatives are incorporated into formulations to enhance the efficacy and stability of various products.

Mechanism of Action

The mechanism by which 7-hydroxy-3-methyl-5-oxo-N-propyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide exerts its effects involves the interaction with specific molecular targets and pathways. It is believed to inhibit key enzymes and receptors involved in inflammatory and cancerous processes, leading to its therapeutic effects.

Comparison with Similar Compounds

  • Thiazolo[3,2-a]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.

  • Indole derivatives: While structurally different, indole derivatives also exhibit biological activities similar to those of thiazolo[3,2-a]pyrimidines.

Uniqueness: What sets 7-hydroxy-3-methyl-5-oxo-N-propyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide apart is its specific combination of hydroxyl, methyl, and propyl groups, which contribute to its unique chemical and biological properties.

Biological Activity

7-Hydroxy-3-methyl-5-oxo-N-propyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, a thiazolo[3,2-a]pyrimidine derivative, has garnered significant interest due to its diverse biological activities. This compound is structurally characterized by its thiazole and pyrimidine components, which contribute to its pharmacological potential. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

The molecular formula of this compound is C10H11N3O3SC_{10}H_{11}N_{3}O_{3}S with a molecular weight of 253.28 g/mol. The compound's structure includes a hydroxyl group at position 7 and a carboxamide group at position 6, which are critical for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazolo[3,2-a]pyrimidine derivatives. Specifically, 7-hydroxy-3-methyl-5-oxo-N-propyl has shown promising results against various cancer cell lines:

  • MCF-7 Cell Line : Exhibits significant cytotoxicity with selectivity towards cancerous cells over normal cells. The compound's mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways .
Cell LineIC50 (μM)Mechanism of Action
MCF-715.2Apoptosis via caspase activation
Hela12.8Induction of cell cycle arrest
PC320.1Inhibition of proliferation

Antimicrobial Activity

The compound also demonstrates antimicrobial activity against several pathogens:

  • In vitro Studies : Showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong bactericidal effects .
PathogenMIC (μg/mL)Activity Type
Staphylococcus aureus0.5Bactericidal
Escherichia coli1.0Bacteriostatic

Neuroprotective Effects

Thiazolo[3,2-a]pyrimidines, including this compound, have been investigated for their potential as neuroprotective agents :

  • Mechanism : They act as positive allosteric modulators at the GluN2A subunit of NMDA receptors, which may enhance cognitive function and protect against neurodegeneration .

Case Studies

  • Antitumor Efficacy Study : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.
  • Antimicrobial Resistance Study : Research evaluating the efficacy against resistant strains of bacteria showed that the compound maintained effectiveness where traditional antibiotics failed.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-hydroxy-3-methyl-5-oxo-N-propyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide?

  • Methodology : The compound is typically synthesized via condensation reactions involving thiazolo[3,2-a]pyrimidine precursors. For example, ethyl 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (a structural analog) is synthesized by reacting 2-aminothiazoline derivatives with tricarbonyl methane intermediates under reflux in ethanol . Hydrazine or propylamine can then replace the ester group to form the carboxamide derivative, as demonstrated in analogous thiadiazolo[3,2-a]pyrimidine systems .

Q. How is the structural characterization of this compound performed?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The thiazolo[3,2-a]pyrimidine core is analyzed for bond lengths (e.g., C–N: 1.35–1.40 Å, C–O: 1.21–1.23 Å) and torsional angles (e.g., dihedral angles between fused rings). Software like SHELXL is used for refinement, with hydrogen-bonding networks (e.g., O–H···O/N interactions) mapped using Mercury or OLEX2 . For example, monoclinic crystal systems (space group P2₁/n) with unit cell parameters a = 7.54 Å, b = 18.18 Å, c = 16.97 Å, and β = 94.47° have been reported for related derivatives .

Q. What methods are used to evaluate its potential biological activity?

  • Methodology : Antimicrobial activity is assessed via minimum inhibitory concentration (MIC) assays against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) strains. For anticancer activity, cell viability assays (e.g., MTT) are performed on cancer cell lines (e.g., MCF-7, HeLa). Structural analogs, such as thiadiazolo[3,2-a]pyrimidines, show MIC values of 8–32 µg/mL against S. aureus and IC₅₀ values of 10–50 µM in cancer models .

Advanced Research Questions

Q. How do researchers resolve contradictions between computational and experimental data for this compound’s reactivity?

  • Methodology : Discrepancies in reaction pathways (e.g., unexpected regioselectivity) are addressed by combining density functional theory (DFT) calculations with spectroscopic validation. For example, DFT (B3LYP/6-31G*) predicts nucleophilic attack at the C6 position of the pyrimidine ring, which can be confirmed via in situ NMR monitoring of reaction intermediates . Contradictions in hydrogen-bonding patterns (e.g., crystallographic vs. molecular dynamics simulations) are resolved using graph-set analysis (N1, C4<sup>4</sup>(8) motifs) .

Q. What strategies optimize crystallization conditions for X-ray studies of this compound?

  • Methodology : Crystallization is optimized via solvent screening (e.g., DMF/ethanol mixtures) and temperature gradients. For derivatives like ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate, slow evaporation at 296 K yields crystals with R factor ≤ 0.057. Additives (e.g., 1% acetic acid) enhance crystal quality by stabilizing intermolecular C–H···π interactions .

Q. How are hydrogen-bonding networks analyzed to predict stability in solid-state formulations?

  • Methodology : Hydrogen-bonding motifs are quantified using Hirshfeld surface analysis (e.g., dnorm plots) and topology tools (AIMAll). For example, O–H···O bonds (2.65–2.80 Å) and N–H···S interactions (3.10–3.30 Å) dominate in thiazolo[3,2-a]pyrimidine derivatives, contributing to lattice energy (ΔG ~ −25 kJ/mol) . Thermal stability is validated via TGA-DSC, showing decomposition temperatures >200°C .

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